Cas no 80935-77-9 (2,6-naphthyridin-1-ol)

2,6-naphthyridin-1-ol structure
2,6-naphthyridin-1-ol structure
Produktname:2,6-naphthyridin-1-ol
CAS-Nr.:80935-77-9
MF:C8H6N2O
MW:146.14604139328
MDL:MFCD14586354
CID:707919
PubChem ID:817743

2,6-naphthyridin-1-ol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2,6-Naphthyridin-1(2H)-one
    • 2H-[2,6]Naphthyridin-1-one
    • 2H-2,6-naphthyridin-1-one
    • 2,6-naphthyridin-1-ol
    • 1,2-Dihydro-2,6-naphthyridin-1-one
    • 2,6-Naphthyridine-1(2H)-one
    • AKOS037875201
    • 1-Hydroxy-2,6-naphthyridine
    • 80935-77-9
    • MFCD06762736
    • AC-907/34119042
    • J-507529
    • SCHEMBL243725
    • EN300-191080
    • DTXSID70355852
    • 2,6-naphthyridin-1 (2H)-one
    • [2,6]naphthyridin-1-ol
    • CHEMBL3769601
    • AS-38554
    • BDBM50150022
    • AKOS006352029
    • SY007173
    • AB29154
    • CS-W019819
    • XVHNGLQDZFUCKO-UHFFFAOYSA-N
    • MDL: MFCD14586354
    • Inchi: 1S/C8H6N2O/c11-8-7-2-3-9-5-6(7)1-4-10-8/h1-5H,(H,10,11)
    • InChI-Schlüssel: XVHNGLQDZFUCKO-UHFFFAOYSA-N
    • Lächelt: O=C1C2C(=CN=CC=2)C=CN1

Berechnete Eigenschaften

  • Genaue Masse: 146.04800
  • Monoisotopenmasse: 146.048012819g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 200
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topologische Polaroberfläche: 42Ų

Experimentelle Eigenschaften

  • Farbe/Form: No data avaiable
  • Dichte: 1.267
  • Schmelzpunkt: No data available
  • Siedepunkt: 425.594°C at 760 mmHg
  • Flammpunkt: 211.192°C
  • Brechungsindex: 1.603
  • PSA: 45.75000
  • LogP: 0.92310
  • Dampfdruck: No data available

2,6-naphthyridin-1-ol Sicherheitsinformationen

2,6-naphthyridin-1-ol Zolldaten

  • HS-CODE:2933990090
  • Zolldaten:

    China Zollkodex:

    2933990090

    Übersicht:

    299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

2,6-naphthyridin-1-ol Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-191080-0.1g
2,6-naphthyridin-1-ol
80935-77-9 95%
0.1g
$124.0 2023-09-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N35730-5g
2,6-Naphthyridin-1(2H)-one
80935-77-9
5g
¥11656.0 2021-09-08
TRC
N373548-500mg
2,6-Naphthyridin-1(2H)-one
80935-77-9
500mg
$ 295.00 2022-06-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NY394-1g
2,6-naphthyridin-1-ol
80935-77-9 97%
1g
3501.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NY394-50mg
2,6-naphthyridin-1-ol
80935-77-9 97%
50mg
339.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NY394-200mg
2,6-naphthyridin-1-ol
80935-77-9 97%
200mg
930.0CNY 2021-07-14
TRC
N373548-50mg
2,6-Naphthyridin-1(2H)-one
80935-77-9
50mg
$ 50.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N35730-100mg
2,6-Naphthyridin-1(2H)-one
80935-77-9
100mg
¥636.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N35730-250mg
2,6-Naphthyridin-1(2H)-one
80935-77-9
250mg
¥946.0 2021-09-08
Ambeed
A232535-100mg
2,6-Naphthyridin-1(2H)-one
80935-77-9 97%
100mg
$43.0 2025-03-04

2,6-naphthyridin-1-ol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  16 h, reflux
Referenz
Discovery of potent, non-carbonyl inhibitors of fatty acid amide hydrolase (FAAH)
Gowlugari, Sumithra; et al, MedChemComm, 2012, 3(10), 1258-1263

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ;  24 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  0 °C
2.1 Solvents: Dimethylformamide ;  overnight, rt → reflux; reflux → rt; overnight, rt → reflux; reflux → rt; overnight, rt → reflux
3.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  overnight, rt → reflux
3.2 Reagents: Sodium carbonate Solvents: Water
Referenz
Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy
Qin, Li-Huai; et al, Bioorganic & Medicinal Chemistry, 2018, 26(12), 3559-3572

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride ;  3 h, rt → reflux
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  0 °C; 0 °C → rt; 10 min, rt
2.1 Reagents: Phosphorus oxychloride ;  24 h, rt → reflux; reflux → rt
2.2 Reagents: Sodium carbonate Solvents: Water ;  0 °C
3.1 Solvents: Dimethylformamide ;  overnight, rt → reflux; reflux → rt; overnight, rt → reflux; reflux → rt; overnight, rt → reflux
4.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  overnight, rt → reflux
4.2 Reagents: Sodium carbonate Solvents: Water
Referenz
Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy
Qin, Li-Huai; et al, Bioorganic & Medicinal Chemistry, 2018, 26(12), 3559-3572

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate ,  Hydrogen peroxide Solvents: Acetone
2.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene
Referenz
Condensed heteroaromatic ring systems. III. Synthesis of naphthyridine derivatives by cyclization of ethynylpyridinecarboxamides
Sakamoto, Takao; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(2), 626-33

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium
2.1 Reagents: Sodium methoxide Solvents: Methanol
3.1 Reagents: Sodium carbonate ,  Hydrogen peroxide Solvents: Acetone
4.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene
Referenz
Condensed heteroaromatic ring systems. III. Synthesis of naphthyridine derivatives by cyclization of ethynylpyridinecarboxamides
Sakamoto, Takao; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(2), 626-33

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Pyrrolidine Solvents: Dimethylformamide ;  16 h, 130 °C
2.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  16 h, reflux
Referenz
Discovery of potent, non-carbonyl inhibitors of fatty acid amide hydrolase (FAAH)
Gowlugari, Sumithra; et al, MedChemComm, 2012, 3(10), 1258-1263

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene
Referenz
Condensed heteroaromatic ring systems. III. Synthesis of naphthyridine derivatives by cyclization of ethynylpyridinecarboxamides
Sakamoto, Takao; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(2), 626-33

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ;  overnight, rt → reflux; reflux → rt; overnight, rt → reflux; reflux → rt; overnight, rt → reflux
2.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  overnight, rt → reflux
2.2 Reagents: Sodium carbonate Solvents: Water
Referenz
Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy
Qin, Li-Huai; et al, Bioorganic & Medicinal Chemistry, 2018, 26(12), 3559-3572

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  overnight, rt
2.1 Reagents: Potassium carbonate Solvents: Water ;  30 min, rt; 2 h, 50 °C
3.1 Reagents: Pyrrolidine Solvents: Dimethylformamide ;  16 h, 130 °C
4.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  16 h, reflux
Referenz
Discovery of potent, non-carbonyl inhibitors of fatty acid amide hydrolase (FAAH)
Gowlugari, Sumithra; et al, MedChemComm, 2012, 3(10), 1258-1263

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  overnight, rt → reflux
1.2 Reagents: Sodium carbonate Solvents: Water
Referenz
Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy
Qin, Li-Huai; et al, Bioorganic & Medicinal Chemistry, 2018, 26(12), 3559-3572

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Water ;  30 min, rt; 2 h, 50 °C
2.1 Reagents: Pyrrolidine Solvents: Dimethylformamide ;  16 h, 130 °C
3.1 Reagents: Hydrogen bromide Solvents: Ethanol ,  Water ;  16 h, reflux
Referenz
Discovery of potent, non-carbonyl inhibitors of fatty acid amide hydrolase (FAAH)
Gowlugari, Sumithra; et al, MedChemComm, 2012, 3(10), 1258-1263

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol
2.1 Reagents: Sodium carbonate ,  Hydrogen peroxide Solvents: Acetone
3.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene
Referenz
Condensed heteroaromatic ring systems. III. Synthesis of naphthyridine derivatives by cyclization of ethynylpyridinecarboxamides
Sakamoto, Takao; et al, Chemical & Pharmaceutical Bulletin, 1985, 33(2), 626-33

2,6-naphthyridin-1-ol Raw materials

2,6-naphthyridin-1-ol Preparation Products

2,6-naphthyridin-1-ol Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:80935-77-9)2,6-naphthyridin-1-ol
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Reinheit:99%/99%
Menge:1g/5g
Preis ($):214.0/799.0